5-Fluoroquinazoline chemical properties and structure
5-Fluoroquinazoline chemical properties and structure
An In-depth Technical Guide to 5-Fluoroquinazoline: Chemical Properties, Structure, and Applications
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The strategic introduction of a fluorine atom, particularly at the C-5 position, modulates the molecule's physicochemical and pharmacokinetic properties, making 5-fluoroquinazoline a core of significant interest for drug discovery professionals. This guide provides a comprehensive technical overview of the 5-fluoroquinazoline system, synthesizing data on its chemical properties, structural features, synthesis, and its pivotal role in the development of novel therapeutics. While data on the unsubstituted parent molecule is limited, this document leverages extensive research on its derivatives to provide a thorough understanding for researchers and scientists.
Physicochemical and Structural Properties
The inherent characteristics of the 5-fluoroquinazoline core are foundational to its utility in drug design. The fluorine atom at the 5-position imparts unique electronic properties without a significant increase in steric bulk.
Chemical and Physical Identity
Specific experimental data for the parent 5-fluoroquinazoline is not widely published. Therefore, we present data for the closely related and well-characterized derivative, 5-fluoroquinazolin-4-ol (also known as 5-fluoro-4(3H)-quinazolinone), as a representative proxy.[2][3]
| Property | Value | Source(s) |
| CAS Number | 436-72-6 | [2][3] |
| Molecular Formula | C₈H₅FN₂O | [2][4] |
| Molecular Weight | 164.14 g/mol | [2][4] |
| Appearance | Yellow solid | [3] |
| Melting Point | 238 °C | [3] |
| Boiling Point (Predicted) | 317.5 ± 44.0 °C | [3] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [3] |
Structural Analysis
The structure of 5-fluoroquinazoline consists of a pyrimidine ring fused to a benzene ring, with a fluorine atom substituted at the 5-position.
Caption: A generalized synthetic workflow for 5-fluoroquinazoline derivatives.
Causality in Experimental Design:
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Starting Material: The synthesis logically begins with a commercially available or readily synthesized fluorinated precursor, such as 2-amino-6-fluorobenzonitrile, which fixes the fluorine atom at the desired position.
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Amide Formation (Step 1): The Schotten-Baumann reaction is a robust method for forming the initial amide bond. The use of a base like triethylamine is crucial to neutralize the HCl byproduct, driving the reaction to completion.
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Imidoyl Chloride Formation (Step 2): Refluxing with thionyl chloride is a standard method to convert the amide into a more reactive imidoyl chloride. This intermediate is primed for electrophilic attack, facilitating the subsequent cyclization.
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Cyclization (Step 3): The final ring-closing step is often the most critical. Heating with ethyl cyanoformate in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl₄) promotes the intramolecular cyclization to form the stable quinazoline ring system. [5]The high temperature provides the necessary activation energy for this transformation.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of 5-fluoroquinazoline have demonstrated a broad spectrum of biological activities, establishing this scaffold as a valuable template for the development of novel therapeutic agents.
Anticancer Activity
Many 5-fluoroquinazoline derivatives have been investigated as potent anticancer agents, primarily through the inhibition of protein kinases that are crucial for cell cycle progression.
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Mechanism of Action: Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis. Their overexpression is common in many human cancers. [5]Certain 2,4-disubstituted 8-fluoroquinazoline derivatives have been shown to be potent and selective inhibitors of Aurora A kinase. [5]By binding to the ATP-binding site of the enzyme, these inhibitors block its catalytic activity, leading to mitotic arrest, failure of cytokinesis, and ultimately, apoptosis (programmed cell death). The fluorine atom in these derivatives often enhances binding to the hinge region of the kinase active site. [5]
Caption: Mechanism of action for 5-fluoroquinazoline-based Aurora A kinase inhibitors.
Antibacterial Activity
Drawing analogy from the highly successful fluoroquinolone class of antibiotics, fluoroquinazoline derivatives have been explored for antibacterial properties.
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Mechanism of Action: Topoisomerase Inhibition: Fluoroquinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topology of DNA during replication. Inhibition of these enzymes leads to breaks in the bacterial DNA, halting replication and ultimately causing bacterial cell death. It is hypothesized that fluoroquinazoline derivatives can act via a similar mechanism, making them attractive candidates for the development of new antibacterial agents to combat rising drug resistance.
Anti-inflammatory Activity
Certain 6-fluoroquinazoline derivatives have shown promise as anti-inflammatory agents by modulating immune responses.
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Mechanism of Action: TNF-α Inhibition: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. A study on 6-fluoro-7-(1-piperazino)quinazolines demonstrated that these compounds could inhibit both TNF-α production and T-cell proliferation, key drivers of inflammatory diseases like rheumatoid arthritis. [6]
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of 5-fluoroquinazoline derivatives.
Protocol: Synthesis of 2,4-Disubstituted 5-Fluoroquinazoline
This protocol describes a general procedure for synthesizing a 5-fluoroquinazoline derivative from 2-amino-6-fluorobenzoic acid.
Objective: To synthesize a substituted 5-fluoroquinazoline via a two-step condensation and cyclization process.
Materials:
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2-Amino-6-fluorobenzoic acid
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Amide or amine for C-2 substituent
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Orthoester (e.g., triethyl orthoformate) for C-4 substituent
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Solvent (e.g., Ethanol, Dimethylacetamide)
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Catalyst (e.g., p-toluenesulfonic acid)
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Standard laboratory glassware, heating mantle, and stirring apparatus
Procedure:
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Step A: Formation of the Benzoxazinone Intermediate:
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In a round-bottom flask, suspend 2-amino-6-fluorobenzoic acid (1.0 eq) in an excess of acetic anhydride.
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Heat the mixture to reflux for 2-3 hours.
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Cool the reaction mixture to room temperature and remove the excess acetic anhydride under reduced pressure to yield the crude 5-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.
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-
Step B: Amination and Cyclization to Quinazolinone:
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Dissolve the crude benzoxazinone intermediate (1.0 eq) in a suitable solvent like ethanol or dimethylacetamide (DMAC).
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Add the desired primary amine (e.g., aniline, 1.1 eq) to the solution.
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Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
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Collect the solid precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted 5-fluoroquinazolin-4(3H)-one.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Protocol: In Vitro Cytotoxicity Evaluation (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.
Objective: To determine the concentration-dependent cytotoxic effect of a 5-fluoroquinazoline derivative on a human cancer cell line (e.g., MCF-7 breast cancer).
Materials:
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Human cancer cell line (e.g., MCF-7)
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Complete growth medium (e.g., RPMI 1640 with 5% FBS)
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Test compound (5-fluoroquinazoline derivative) dissolved in DMSO
-
Positive control (e.g., Paclitaxel)
-
96-well microtiter plates
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Trichloroacetic acid (TCA), cold
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Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO and a positive control).
-
Incubate the plates for 48 hours.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10% TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry completely.
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-
Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Stain for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
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-
Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plates for 10 minutes on a mechanical shaker.
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Read the absorbance at 515 nm using a microplate reader.
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-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
Click to expand
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135495930, 5-Fluoroquinazolin-4-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline. Retrieved from [Link]
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- Supporting Information for a scientific article. (n.d.). 1H-NMR, 13C-NMR and 19F-NMR spectra of products.
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SpectraBase. (n.d.). 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Ali, M. H., et al. (2024). Novel Bioactive 1,4-Dihydroquinazoline Derivatives from Ciprofloxacin.
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University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]
- Yasuda, N., et al. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry, 11(4), 609-616.
- National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons.
- Popiołek, Ł., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6296.
- Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(9), a015320.
- Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
- Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
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National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
- Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)
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